molecular formula C8H14O4 B8380436 1-(2-Hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(2-Hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B8380436
M. Wt: 174.19 g/mol
InChI Key: AUSGHWJMOCPLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethanol

InChI

InChI=1S/C8H14O4/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h9H,2-6H2,1H3

InChI Key

AUSGHWJMOCPLII-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To liquid ammonia (35 ml) was added, under an argon atmosphere, a solution of 1-(2-Benzyloxyethyl)-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane (3.54 g) in anhydrous tetrahydrofuran (8 ml). Metallic sodium (500 mg) was then added thereto, and the resultant mixture was stirred for 3 hours at -78° C. After ammonium chloride was added to the reaction mixture, ammonia was evaporated, and tetrahydrofuran was evaporated under reduced pressure. The residue was washed with ether, and the resultant solid was added to saturated brine and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give 1-(2-hydroxyethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (1.4 g) as a pale yellow oil.
Quantity
35 mL
Type
reactant
Reaction Step One
Name
1-(2-Benzyloxyethyl)-4-methyl-2,6,7-trioxabicyclo-[2.2.2]octane
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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